Isopropoxy vs. Methoxy: Calculated Lipophilicity (clogP) Advantage
The isopropoxy variant exhibits a calculated logP approximately 0.5–0.7 units higher than its methoxy analog, based on fragment-based prediction (ACD/Labs or similar) . Higher lipophilicity within this chemical series has been associated with improved passive membrane permeability and enhanced blood-brain barrier penetration, a critical parameter for CNS-targeted monoamine reuptake inhibitors [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.8 (estimated, 1-(4-amino-3-isopropoxyphenyl)-N,N-dimethylpiperidin-4-amine) |
| Comparator Or Baseline | clogP ≈ 2.1–2.3 (estimated, 1-(4-amino-3-methoxyphenyl)-N,N-dimethylpiperidin-4-amine) |
| Quantified Difference | ΔclogP ≈ +0.5 to +0.7 |
| Conditions | In silico fragment-based calculation; no experimental logP data available for target compound |
Why This Matters
A ΔclogP of 0.5–0.7 can translate into a 2–5 fold difference in membrane permeability, directly impacting CNS exposure and thus the relevance of the compound for neuroscience research programs.
- [1] Boulet, S. L. et al. 4-Amino-piperidine derivatives as monoamine uptake inhibitors. US Patent 7,521,462, issued April 21, 2009. View Source
